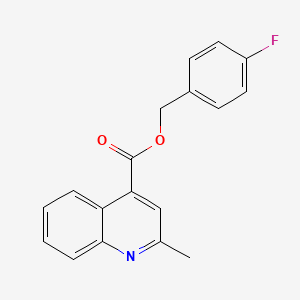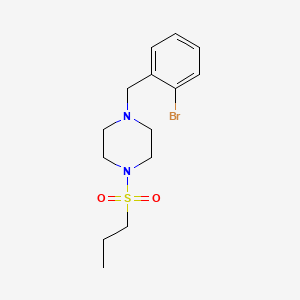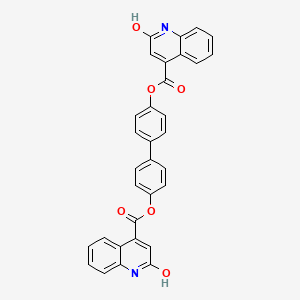![molecular formula C20H15N7S3 B14919935 1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B14919935.png)
1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is a complex organic compound that features a benzothiazole ring fused with a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine system
Preparation Methods
The synthesis of 1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide can be achieved through various synthetic routes. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of benzothiazole derivatives with aldehydes in the presence of a base.
Biginelli reaction: A multi-component reaction that combines benzothiazole, urea, and aldehydes to form the desired product.
Microwave irradiation: This method accelerates the reaction process and improves yields.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel to form the desired product.
Chemical Reactions Analysis
1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Cyclization: Intramolecular cyclization reactions can form additional ring structures.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1,3-Benzothiazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide include:
3-(1,3-Benzothiazol-2-YL)-2-phenyl quinazolin-4(3H)-ones: These compounds also feature a benzothiazole ring and have shown potent antibacterial activity.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
N-(6-chlorobenzo[d]thiazol-2-yl)-triazolo-thiadiazoles: These compounds are structurally similar and have been evaluated for their pharmacological potential.
Properties
Molecular Formula |
C20H15N7S3 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
2-[[11,12-dimethyl-10-(1,3-thiazol-2-yl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C20H15N7S3/c1-11-12(2)27(19-21-7-8-28-19)17-16(11)18-24-15(25-26(18)10-22-17)9-29-20-23-13-5-3-4-6-14(13)30-20/h3-8,10H,9H2,1-2H3 |
InChI Key |
KNTIAGNALMCZDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5S4)C6=NC=CS6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-bromophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14919852.png)
![N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B14919855.png)
![methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B14919865.png)
![1-(furan-2-ylmethyl)-2-{[(E)-morpholin-4-ylmethylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14919870.png)
![2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14919878.png)
![Methyl 2-[({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14919882.png)

![7-(2-Furyl)-9-[3-(1H-imidazol-1-YL)propyl]-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine](/img/structure/B14919891.png)

![1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B14919897.png)


![2-(7-Benzyl-4-imino-5,6-diphenylpyrrolo[2,3-d]pyrimidin-3-yl)ethanol](/img/structure/B14919911.png)
![2-[11-imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]-N,N-dimethylethanamine](/img/structure/B14919933.png)
